Superior Yield in Photochemical SNAr: 1-Chloro-4-fluorobenzene Outperforms Bromo Analog
In a direct comparison under identical photochemical SNAr conditions (blue LED, DDQ, methanol, DCE/TFE, ~40 °C), 1-chloro-4-fluorobenzene delivered a 62% isolated yield of 1-chloro-4-methoxybenzene, while the corresponding bromo analog (1-bromo-4-fluorobenzene) yielded only 39% [1]. The ortho-isomer 1-chloro-2-fluorobenzene produced an even lower 35% yield, confirming the para-substitution pattern as the optimal geometry for this transformation [1].
| Evidence Dimension | Photochemical SNAr reaction yield with methanol |
|---|---|
| Target Compound Data | 62% yield (1-chloro-4-methoxybenzene) |
| Comparator Or Baseline | 1-Bromo-4-fluorobenzene: 39% yield; 1-Chloro-2-fluorobenzene: 35% yield |
| Quantified Difference | 1.59× higher yield vs. bromo analog; 1.77× higher vs. ortho isomer |
| Conditions | 1 equiv. arene, 1.2 equiv. DDQ, 10 equiv. MeOH, 1:1 DCE/TFE, blue LED irradiation, ~40 °C |
Why This Matters
This 23-percentage-point yield advantage translates directly to reduced waste, lower material costs, and simpler purification in C–F functionalization workflows.
- [1] Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. European Journal of Organic Chemistry, 2020, 2020(20), 3012-3020. DOI: 10.1002/ejoc.202000337. View Source
